Eniluracil-13C,15N2 CAS number and molecular weight
Eniluracil-13C,15N2 CAS number and molecular weight
Topic: Eniluracil-13C,15N2: Technical Specifications, Synthesis, and Bioanalytical Applications Content Type: Technical Monograph / Application Guide Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists.
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Executive Summary
Eniluracil-13C,15N2 is the stable isotope-labeled analogue of Eniluracil (5-ethynyluracil), a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD). In drug development, this isotopologue serves as the "Gold Standard" Internal Standard (IS) for the quantitative analysis of Eniluracil and its metabolites in biological matrices using LC-MS/MS.
By incorporating one Carbon-13 and two Nitrogen-15 atoms into the pyrimidine ring, this compound provides a mass shift of +3 Da relative to the parent drug. This shift is sufficient to eliminate isotopic crosstalk (spectral overlap) while maintaining identical chromatographic retention and ionization efficiency, ensuring the highest precision in pharmacokinetic (PK) and toxicokinetic (TK) studies.
Chemical Identity & Specifications
The following data characterizes the specific isotopologue used in high-sensitivity bioanalytical assays.
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | 5-Ethynyl-2,4(1H,3H)-pyrimidinedione-2-13C,1,3-15N2 |
| Common Name | Eniluracil-13C,15N2 |
| CAS Number (Labeled) | 1329556-69-5 |
| CAS Number (Unlabeled) | 59989-18-3 |
| Molecular Formula | C_5(13C)H_4(15N)_2O_2 |
| Molecular Weight | 139.09 g/mol (Labeled) vs 136.11 g/mol (Unlabeled) |
| Exact Mass | 139.0321 Da (Calculated) |
| Isotopic Enrichment | ≥ 99% 13C; ≥ 98% 15N |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Methanol |
| Appearance | White to off-white solid |
Structural Characterization
The labeling pattern typically involves the incorporation of the stable isotopes at the urea-derived portion of the pyrimidine ring:
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Nitrogen-15 (15N): Positions 1 and 3.[1]
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Carbon-13 (13C): Position 2 (carbonyl carbon between the nitrogens).
This specific labeling strategy is chosen because the C2 and N1/N3 atoms are chemically stable and do not undergo metabolic exchange, unlike protons which might be subject to deuterium-hydrogen exchange (D/H exchange) in protic solvents.
Synthetic Route & Production
The synthesis of Eniluracil-13C,15N2 follows a convergent pathway, utilizing commercially available [13C,15N2]-Urea as the primary isotopic donor. This ensures high isotopic incorporation early in the synthesis, minimizing dilution of the label.
Retrosynthetic Logic
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Core Formation: The pyrimidine ring is constructed by condensing labeled urea with a propiolate derivative.
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Functionalization: The 5-position is halogenated (iodinated) to create a handle for cross-coupling.
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Side Chain Installation: A Sonogashira coupling introduces the ethynyl group.
Representative Synthetic Protocol
Note: This protocol synthesizes the core scaffold and functionalizes it.
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Cyclization: [13C,15N2]-Urea is condensed with ethyl propiolate (or malic acid/fuming sulfuric acid in older methods) to yield Uracil-2-13C,1,3-15N2 .
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Iodination: The labeled uracil is treated with Iodine (I2) and Ceric Ammonium Nitrate (CAN) in acetonitrile to produce 5-Iodouracil-13C,15N2 .
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Sonogashira Coupling: The 5-iodo intermediate reacts with Trimethylsilylacetylene (TMS-acetylene), catalyzed by Pd(PPh3)2Cl2 and CuI in triethylamine/THF.
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Deprotection: The TMS group is removed using dilute base (NaOH or K2CO3 in MeOH) to yield the final Eniluracil-13C,15N2 .
Diagram 1: Synthetic Pathway
Caption: Step-wise chemical synthesis of Eniluracil-13C,15N2 starting from isotopically labeled urea.
Applications in Drug Development[9]
Mechanism of Action (Context)
Eniluracil is designed to improve the therapeutic index of 5-Fluorouracil (5-FU). 5-FU is rapidly degraded by DPD in the liver, leading to unpredictable pharmacokinetics. Eniluracil acts as a "suicide substrate," binding irreversibly to DPD and preventing 5-FU catabolism.
Bioanalytical Utility (LC-MS/MS)
In clinical trials involving Eniluracil, accurate quantification is critical to correlate plasma levels with DPD inhibition efficacy.
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Role: Internal Standard (IS).
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Why 13C,15N2?
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Co-elution: It elutes at the exact same retention time as unlabeled Eniluracil, compensating for matrix effects (ion suppression/enhancement) at that specific chromatographic window.
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Mass Separation: The +3 Da shift (m/z 136 → 139 in negative mode) is sufficient to avoid interference from the M+2 natural isotopes of the analyte (which are <1% abundance). Deuterated analogs (e.g., d3) are sometimes avoided due to the "deuterium isotope effect," where slight retention time shifts can separate the IS from the analyte, reducing correction accuracy.
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Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Eniluracil in human plasma using Eniluracil-13C,15N2 as the Internal Standard.
Sample Preparation (Protein Precipitation)
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Thaw plasma samples on ice.
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Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
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Spike 10 µL of Eniluracil-13C,15N2 Working Solution (e.g., 500 ng/mL in 50% Methanol).
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Precipitate proteins by adding 200 µL of Acetonitrile containing 0.1% Formic Acid.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer supernatant to an autosampler vial for injection.
LC-MS/MS Parameters
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Ionization: Electrospray Ionization (ESI), Negative Mode (-).
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Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 4 minutes.
MRM Transitions
The quantification relies on Multiple Reaction Monitoring (MRM). The fragmentation typically involves the loss of the isocyanic acid (HNCO) moiety from the uracil ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Eniluracil | 135.0 [M-H]- | 42.0 (CNO-) | 25 | Quantifier |
| Eniluracil-13C,15N2 | 138.0 [M-H]- | 44.0 (13C,15N-CNO-) | 25 | Internal Standard |
Note: The specific product ion depends on which atoms are retained in the fragment. If the fragment is the cyanate ion derived from C2-N3, it will carry the heavy labels.
Diagram 2: Bioanalytical Workflow
Caption: Logical flow for using Eniluracil-13C,15N2 to normalize matrix effects in plasma quantification.
References
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Splendid Lab. (n.d.). Eniluracil-13C,15N2 Technical Data Sheet. Retrieved February 6, 2026, from [Link]
- Baker, S. D., et al. (1996). "Absorption, metabolism, and excretion of 5-ethynyluracil in patients with cancer." Cancer Research, 56(21), 4934-4939.
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Specter, S., et al. (1993). "5-Ethynyluracil (776C85): Inactivation of dihydropyrimidine dehydrogenase in vivo."[2][3] Biochemical Pharmacology, 46(12), 2243-2248.
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US National Library of Medicine. (n.d.). Eniluracil Compound Summary. PubChem.[4] Retrieved February 6, 2026, from [Link]
